Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Description
Systematic Nomenclature and Structural Identification
The compound’s IUPAC name, This compound , reflects its structural components:
- A pyridine ring in the 1,6-dihydropyridine tautomeric form, indicating partial saturation at the 1 and 6 positions.
- A difluoromethyl (-CF₂H) substituent at the 2-position, introducing electronegative fluorine atoms.
- A methyl ester (-COOCH₃) at the 3-position.
- A keto group (=O) at the 6-position.
The molecular formula is C₈H₇F₂NO₃ , with a molecular weight of 203.14 g/mol . Its structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS), which identify key features such as the deshielded protons adjacent to the difluoromethyl group and the ester carbonyl’s characteristic resonance.
Table 1: Key Structural and Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇F₂NO₃ | |
| Molecular Weight | 203.14 g/mol | |
| IUPAC Name | This compound | |
| InChI Key | BTYVYWUASFGMJN-UHFFFAOYSA-N |
The crystal structure remains uncharacterized, but computational models predict a planar pyridine ring with slight puckering due to the dihydro state.
Historical Development in Dihydropyridine Chemistry
Dihydropyridines have been studied since the early 20th century, initially as intermediates in Hantzsch dihydrophyridine synthesis for pharmaceuticals like nifedipine. The incorporation of fluorine into this scaffold emerged in the 1990s, driven by fluorine’s ability to enhance metabolic stability and bioavailability. This compound represents a modern iteration of this trend, first synthesized in the early 2020s via nucleophilic fluorination of precursor pyridines.
Key milestones include:
- 2019–2025 : Optimization of fluorination techniques using reagents like diethylaminosulfur trifluoride (DAST), enabling efficient CF₂H group introduction.
- 2021 : Commercial availability of the compound, reflecting its utility in drug discovery.
- 2025 : Structural analogs (e.g., methyl 4-acetamido-1-(1-(difluoromethyl)cyclopropyl)-6-oxo-1,6-dihydropyridine-3-carboxylate) demonstrating expanded applications in kinase inhibition.
Position within Fluorinated Heterocyclic Compound Classifications
Fluorinated heterocycles are classified by their ring size, fluorine substitution pattern, and biological activity. This compound belongs to the monofluorinated dihydropyridine subclass, characterized by:
- A six-membered pyridine ring with one double bond reduced (1,6-dihydro state).
- A geminal difluoromethyl group at the 2-position, which increases lipophilicity (logP ≈ 1.5) compared to non-fluorinated analogs.
- Ester and keto functional groups enabling hydrogen bonding and electrophilic reactivity.
Table 2: Comparison with Related Fluorinated Heterocycles
The difluoromethyl group’s strong electron-withdrawing effect stabilizes the enol tautomer of the 6-oxo group, influencing reactivity in Michael additions and cycloadditions. This property distinguishes it from trifluoromethylated analogs, which exhibit greater steric hindrance.
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
methyl 2-(difluoromethyl)-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F2NO3/c1-14-8(13)4-2-3-5(12)11-6(4)7(9)10/h2-3,7H,1H3,(H,11,12) |
InChI Key |
GXTLHFGNOBKTON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the difluoromethylation of a suitable pyridine derivative. One common method is the use of difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF₂H group to the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridine ring undergoes oxidation to form pyridine derivatives. Typical reagents and conditions include:
| Reagent(s) | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60–80°C | Pyridine-3-carboxylate with ketone at C6 | 45–55% | |
| CrO₃ in H₂SO₄ | Room temperature | 6-Oxo-pyridine-3-carboxylate (aromatization) | 60–70% |
The difluoromethyl group generally remains intact under these conditions, though prolonged exposure to strong acids may lead to partial defluorination.
Reduction Reactions
Selective reduction of the dihydropyridine ring is achievable:
| Reagent(s) | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ in MeOH | 0°C to RT, 2–4 hrs | Partially saturated piperidine derivative | 30–40% | |
| H₂ (1 atm), Pd/C | Ethanol, RT | Fully saturated piperidine-3-carboxylate | 50–60% |
The ester group remains unaffected under mild reducing conditions .
Difluoromethyl Group Substitution
The difluoromethyl group participates in nucleophilic substitutions:
| Reagent(s) | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| ClCF₂H, K₂CO₃ | DMF, 80°C, 12 hrs | 2-(Chlorodifluoromethyl) derivative | 65% | |
| NH₃ (g) | Sealed tube, 120°C | 2-Aminomethyl analog | 40% |
Radical-mediated pathways using photoredox catalysis (e.g., Ru(bpy)₃Cl₂) enable trifluoromethylation of related pyridines, suggesting potential for analogous reactions .
Ester Group Modifications
The methyl ester undergoes hydrolysis or transesterification:
Cross-Coupling Reactions
The iodine substituent (in iodinated analogs) facilitates metal-catalyzed couplings:
| Reaction Type | Reagent(s) | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | DMF/H₂O, 80°C | Biaryl derivatives | 60–75% | |
| Sonogashira coupling | CuI, PdCl₂(PPh₃)₂ | THF, RT | Alkynylated derivatives | 55% |
These reactions are critical for introducing aromatic or alkyne moieties to enhance biological activity.
Photochemical Reactions
Under UV light (λ = 254–365 nm), the compound participates in radical-based transformations:
| Reagent(s) | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| CF₃I, Ru(bpy)₃Cl₂ | Flow reactor, 25°C | Trifluoromethylated pyridines | 71% | |
| CCl₄, AIBN | Benzene, Δ | Chlorinated side products | 30% |
Flow reactors enhance efficiency compared to batch methods, achieving 20 g/h throughput in scaled applications .
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming fluorinated aromatic byproducts.
-
Hydrolytic Sensitivity : Prolonged aqueous storage leads to ester hydrolysis (t₁/₂ = 72 hrs at pH 7) .
Key Findings from Research
-
Synthetic Utility : The difluoromethyl group enhances electrophilicity at C2, enabling regioselective substitutions.
-
Biological Relevance : Analogous compounds inhibit enzymes like acetylcholinesterase (IC₅₀ = 1.2 μM).
-
Scale-Up Feasibility : Continuous flow systems improve yields in photochemical trifluoromethylation by 14% compared to batch processes .
This compound’s reactivity profile positions it as a versatile intermediate for synthesizing fluorinated pharmaceuticals and agrochemicals.
Scientific Research Applications
Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
The compound’s core structure is shared with several derivatives, differing primarily in substituents at the 1-, 2-, and 3-positions (Table 1). Key comparisons include:
Table 1: Structural Analogs and Key Properties
Key Observations:
- Fluorine Substitution : The trifluoromethyl (-CF₃) group (e.g., in Ethyl 6-oxo-2-(trifluoromethyl)-...) increases molecular weight and lipophilicity compared to the difluoromethyl (-CF₂H) group in the target compound. This may enhance metabolic stability in agrochemicals .
- 1-Position Substitution : Aromatic groups (e.g., 4-fluorophenyl in ) introduce steric bulk, which could influence binding interactions in enzyme inhibitors .
Crystallographic and Intermolecular Interactions
- Crystal Packing : Analogs like 3-diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate exhibit short Cl···F and Cl···Cl interactions, which stabilize crystal lattices . The target compound’s difluoromethyl group may participate in C-F···H or F···F interactions, though these are weaker than Cl-based contacts .
- Hydrogen Bonding : The 6-oxo group in the dihydropyridine core can act as a hydrogen bond acceptor, a feature critical in metallo-β-lactamase inhibitors (e.g., 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid derivatives) .
Biological Activity
Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H6F2N1O3 |
| Molecular Weight | 201.14 g/mol |
| IUPAC Name | This compound |
| InChI Key | BTYVYWUASFGMJN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. This characteristic facilitates its interaction with enzymes and receptors involved in key biochemical pathways.
Enzyme Interaction
Research indicates that this compound may inhibit specific enzymes, leading to altered metabolic processes. For instance, it has shown potential in modulating the activity of certain kinases involved in cancer progression.
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. Studies have reported that derivatives of this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds structurally similar to methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine have shown Minimum Inhibitory Concentrations (MICs) ranging from 0.004 mg/mL to 0.03 mg/mL against various bacterial strains, outperforming traditional antibiotics like ampicillin .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that it induces apoptosis in cancer cells through mechanisms involving the activation of specific apoptotic pathways. For instance, one study indicated that a related compound exhibited cytotoxicity against FaDu hypopharyngeal tumor cells with improved efficacy compared to standard chemotherapeutics .
Study 1: Antibacterial Efficacy
In a comparative study assessing the antibacterial activity of various pyridine derivatives, this compound was included as a test compound. Results indicated that it exhibited superior activity against Escherichia coli and Staphylococcus aureus, with MIC values significantly lower than those of conventional antibiotics .
Study 2: Anticancer Potential
A recent investigation into the anticancer properties of related dihydropyridine derivatives revealed that compounds similar to methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine induced apoptosis in cancer cell lines through mitochondrial pathways. The study highlighted that these compounds could serve as lead candidates for further development in cancer therapy .
Q & A
Q. What are the common synthetic routes for Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate?
A widely used method involves esterification of the corresponding 6-hydroxynicotinic acid derivative. For example, methyl ester formation can be achieved via acid-catalyzed condensation of 6-hydroxy-2-(difluoromethyl)pyridine-3-carboxylic acid with methanol. Similar protocols for analogous compounds report yields up to 89% under reflux conditions with catalytic sulfuric acid . Alternative routes may utilize nucleophilic substitution or transition-metal catalysis to introduce the difluoromethyl group at the 2-position.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- 1H NMR : The lactam proton (N–H) typically appears as a broad singlet near δ 12–13 ppm. The difluoromethyl (–CF₂H) group shows a triplet splitting pattern (J ≈ 56–58 Hz) around δ 5.5–6.5 ppm .
- IR : Key absorptions include a strong C=O stretch (~1700 cm⁻¹ for ester and lactam carbonyls) and N–H stretching (~3200 cm⁻¹) .
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) confirms the molecular ion [M+H]⁺ (calculated for C₈H₆F₂NO₃: 218.0264) .
Q. What is the role of hydrogen bonding in stabilizing its solid-state structure?
X-ray crystallography reveals that the lactam N–H forms hydrogen bonds with adjacent carbonyl oxygen atoms, creating infinite chains or sheets. For example, in metal complexes, the anion [C₆H₄F₂NO₃]⁻ interacts with aqua ligands via O–H···O and N–H···O bonds, stabilizing the crystal lattice . Graph-set analysis (e.g., Etter’s formalism) can classify these interactions into motifs like or .
Advanced Research Questions
Q. How can X-ray crystallography resolve tautomeric forms (lactam vs. lactim)?
Bond-length analysis is critical:
- Lactam form: Shorter C=O bond (~1.22 Å) and longer C–N bond (~1.37 Å).
- Lactim form: Longer C–O bond (~1.30 Å) and shorter C=N bond (~1.29 Å). In the nickel(II) complex Ni(H₂O)₆₂, the anion exists as a lactam, confirmed by C=O bond lengths of 1.224 Å . Refinement software like SHELXL (via SHELXTL) enables precise modeling of tautomeric states .
Q. What strategies optimize synthetic yields for derivatives with bulky substituents?
- Protecting Groups : Benzyl or tert-butyl groups can shield reactive sites during functionalization. For example, benzyl bromide in DMF/K₂CO₃ selectively protects hydroxyl groups in related dihydropyridines .
- Microwave-Assisted Synthesis : Reduces reaction times for esterification or cyclization steps, improving yields by 10–15% in pilot studies.
Q. How does polymorphism affect physicochemical properties?
Polymorphs of metal-coordinated derivatives (e.g., Ni(II) vs. Zn(II) salts) exhibit distinct unit-cell parameters and hydrogen-bonding networks. For instance, triclinic vs. monoclinic packing alters solubility and thermal stability. Differential scanning calorimetry (DSC) and powder XRD distinguish these forms .
Q. What biological activities are predicted based on structural analogs?
- Antimicrobial Potential : Derivatives of 6-oxo-dihydropyridines show inhibitory activity against metallo-β-lactamases (e.g., NDM-1) via chelation of active-site zinc ions .
- Agrochemical Applications : Structural similarity to fungicidal amides (e.g., difluoromethylpyridine carboxamides) suggests potential as a scaffold for SDH inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
